molecular formula C6H8N2O2 B042789 2,5-Dimethylpyrimidine-4,6-diol CAS No. 1194-74-7

2,5-Dimethylpyrimidine-4,6-diol

Cat. No.: B042789
CAS No.: 1194-74-7
M. Wt: 140.14 g/mol
InChI Key: PLDSMEIYCNSPIC-UHFFFAOYSA-N
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Description

2,5-Dimethylpyrimidine-4,6-diol is an organic compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two methyl groups at the 2 and 5 positions and hydroxyl groups at the 4 and 6 positions on the pyrimidine ring.

Preparation Methods

The synthesis of 2,5-Dimethylpyrimidine-4,6-diol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for an addition reaction.

    Condensation Reaction: A deacidification agent is added to the product from the addition reaction, followed by the addition of cyanamide for a condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to the product from the condensation reaction, and dry hydrogen chloride gas is introduced for a cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to the product from the cyclization reaction for a methoxylation reaction.

Chemical Reactions Analysis

2,5-Dimethylpyrimidine-4,6-diol undergoes various chemical reactions, including:

Scientific Research Applications

2,5-Dimethylpyrimidine-4,6-diol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-Dimethylpyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. As a hydroxypyrimidine, it can interact with enzymes and receptors in biological systems, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

2,5-Dimethylpyrimidine-4,6-diol can be compared with other similar compounds such as:

Biological Activity

Overview

2,5-Dimethylpyrimidine-4,6-diol (chemical formula: C6H8N2O2) is an organic compound that has garnered attention for its potential biological activities. This compound is classified as a hydroxypyrimidine and is involved in various biochemical processes, particularly in proteomics and cellular signaling pathways. Its interactions with enzymes and receptors suggest significant implications for therapeutic applications.

Target Interactions
this compound interacts with several biological targets, including:

  • Dihydrofolate Reductase (DHFR) : Inhibition of this enzyme can affect folate metabolism, which is crucial in DNA synthesis and repair.
  • Cyclin-dependent Kinases (CDKs) : These are essential for cell cycle regulation and may be influenced by this compound.
  • GPR84 : This medium-chain fatty acid-sensing receptor is expressed in immune cells, and its interaction with the compound can enhance cytokine secretion and chemotaxis, thus playing a role in inflammatory responses.

Biochemical Pathways
The compound has been reported to suppress nitric oxide (NO) production in immune cells, indicating its potential anti-inflammatory properties. The modulation of NO levels can significantly impact inflammatory diseases and immune responses .

Cellular Effects

This compound influences various cell types by modulating:

  • Cell Signaling Pathways : The compound's ability to activate GPR84 leads to altered signaling cascades that affect cell function.
  • Gene Expression : It may regulate the expression of genes involved in inflammation and immune responses.
  • Cellular Metabolism : The compound's interactions with metabolic enzymes suggest a role in maintaining cellular homeostasis.

Dosage Effects

Research indicates that the effects of this compound are dose-dependent:

  • Lower Doses : May exhibit beneficial effects such as enhanced immune responses.
  • Higher Doses : Could lead to toxicity or adverse effects; thus, determining optimal dosages is critical for therapeutic applications.

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundHydroxyl groups at positions 4 and 6Inhibits NO production; interacts with GPR84
2,5-Diaminopyrimidin-4,6-diolAmino groups at positions 2 and 5Similar anti-inflammatory potential
4,6-Dihydroxy-2-methylpyrimidineSingle methyl group at position 2Different pharmacological profile

Case Studies

  • Inhibition of Nitric Oxide Production
    A study demonstrated that this compound inhibits NO production in mouse peritoneal cells. The results showed significant suppression of NO levels at varying concentrations, indicating its potential as an anti-inflammatory agent .
  • Impact on Immune Cell Function
    Research has indicated that this compound enhances cytokine secretion from immune cells via GPR84 activation. This suggests a role in modulating immune responses during inflammation.

Pharmacokinetics and Stability

The pharmacokinetic profile of this compound remains under investigation. However, preliminary studies suggest that it is stable at room temperature and can be effectively utilized in laboratory settings for extended periods without significant degradation.

Properties

IUPAC Name

4-hydroxy-2,5-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-3-5(9)7-4(2)8-6(3)10/h1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDSMEIYCNSPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285008
Record name 2,5-DIMETHYLPYRIMIDINE-4,6-DIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194-74-7
Record name 1194-74-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-DIMETHYLPYRIMIDINE-4,6-DIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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